molecular formula C20H26N2O5S B10994712 8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-4-ethyl-7-hydroxy-2H-chromen-2-one

8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-4-ethyl-7-hydroxy-2H-chromen-2-one

Cat. No.: B10994712
M. Wt: 406.5 g/mol
InChI Key: LOYXUKIVSCXBOA-UHFFFAOYSA-N
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Description

8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-4-ethyl-7-hydroxy-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a coumarin core with a piperazine ring and a dioxidotetrahydrothiophene moiety, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-4-ethyl-7-hydroxy-2H-chromen-2-one typically involves multiple steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the coumarin derivative reacts with piperazine under basic conditions.

    Attachment of the Dioxidotetrahydrothiophene Moiety: This step involves the oxidation of tetrahydrothiophene to form the sulfone group, followed by its attachment to the piperazine ring through a suitable linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and ethyl groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the dioxidotetrahydrothiophene moiety, converting the sulfone group back to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a quinone derivative, while nucleophilic substitution on the piperazine ring can yield a variety of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor and receptor modulator. Its ability to interact with various biological targets makes it a valuable tool in biochemical research.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the coumarin core is particularly significant, as coumarins are known for their anticoagulant properties.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence and photostability, which are important in the fields of imaging and diagnostics.

Mechanism of Action

The mechanism of action of 8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-4-ethyl-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Warfarin: A well-known coumarin derivative used as an anticoagulant.

    Dicoumarol: Another anticoagulant that is structurally related to coumarins.

    7-Hydroxycoumarin: A simpler coumarin derivative with various biological activities.

Uniqueness

What sets 8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-4-ethyl-7-hydroxy-2H-chromen-2-one apart from these compounds is its unique combination of structural features. The presence of the piperazine ring and the dioxidotetrahydrothiophene moiety provides additional sites for chemical modification and interaction with biological targets, potentially leading to enhanced or novel activities.

Properties

Molecular Formula

C20H26N2O5S

Molecular Weight

406.5 g/mol

IUPAC Name

8-[[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methyl]-4-ethyl-7-hydroxychromen-2-one

InChI

InChI=1S/C20H26N2O5S/c1-2-14-11-19(24)27-20-16(14)3-4-18(23)17(20)12-21-6-8-22(9-7-21)15-5-10-28(25,26)13-15/h3-4,11,15,23H,2,5-10,12-13H2,1H3

InChI Key

LOYXUKIVSCXBOA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C4CCS(=O)(=O)C4)O

Origin of Product

United States

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